Cas no 1219913-87-7 (1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one)

1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one
- VU0524424-1
- AKOS024523088
- 1-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone
- SCHEMBL24564619
- 1219913-87-7
- 1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
- 1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one
- F5855-0631
-
- インチ: 1S/C23H23FN2O5/c24-16-2-4-17(5-3-16)29-13-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)15-1-6-20-21(11-15)31-14-30-20/h1-6,11,18-19H,7-10,12-14H2
- InChIKey: VBKPBVCWRJHZFS-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)OCC(N1CCN(CC1)C(C1CC1C1=CC=C2C(=C1)OCO2)=O)=O
計算された属性
- せいみつぶんしりょう: 426.15910000g/mol
- どういたいしつりょう: 426.15910000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.3Ų
1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5855-0631-1mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-3mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-50mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-40mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-5μmol |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-75mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-10mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-30mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-25mg |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5855-0631-20μmol |
1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one |
1219913-87-7 | 20μmol |
$79.0 | 2023-09-09 |
1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one 関連文献
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-oneに関する追加情報
Recent Advances in the Study of 1-{4-[2-(2H-1,3-Benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one (CAS: 1219913-87-7)
The compound 1-{4-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one (CAS: 1219913-87-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have demonstrated that this piperazine derivative exhibits promising activity as a modulator of specific neurotransmitter receptors. The presence of both the benzodioxole and fluorophenoxy moieties in its structure appears to contribute to its selective binding affinity. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound shows nanomolar-range affinity for certain serotonin receptor subtypes, suggesting potential applications in neurological disorders.
The synthetic pathway for 1219913-87-7 has been optimized in recent work, with researchers developing a more efficient four-step process that improves overall yield from 32% to 58%. Key improvements include the use of microwave-assisted cyclopropanation and a novel palladium-catalyzed coupling reaction for the final step. These advancements, reported in ACS Omega (2024), have made the compound more accessible for further pharmacological evaluation.
In terms of pharmacokinetic properties, recent in vivo studies in rodent models have shown that 1219913-87-7 possesses favorable blood-brain barrier penetration characteristics, with a brain-to-plasma ratio of 0.85 after intravenous administration. The compound demonstrates a half-life of approximately 4.2 hours in plasma, making it suitable for further development as a potential therapeutic agent.
Emerging research suggests that modifications to the core structure of 1219913-87-7 may yield derivatives with enhanced selectivity profiles. A 2024 structure-activity relationship study identified specific positions on the piperazine ring that can be modified to tune receptor subtype selectivity while maintaining favorable drug-like properties. This work provides a valuable roadmap for future medicinal chemistry optimization efforts.
The safety profile of 1219913-87-7 has been preliminarily assessed in recent toxicological studies. While the compound shows good tolerability at therapeutic doses, researchers have noted the need for further investigation into potential off-target effects, particularly regarding cardiovascular parameters. These findings underscore the importance of comprehensive safety profiling in the continued development of this chemical entity.
Looking forward, several research groups have initiated programs to explore the therapeutic potential of 1219913-87-7 in specific disease contexts. Early preclinical data suggest possible applications in mood disorders and certain types of chronic pain, though these findings require validation in more complex animal models. The compound's unique pharmacological profile continues to make it an interesting subject for ongoing research in chemical biology and CNS drug discovery.
1219913-87-7 (1-{4-2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonylpiperazin-1-yl}-2-(4-fluorophenoxy)ethan-1-one) 関連製品
- 2060058-17-3((2-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane)
- 1803885-34-8(1-Bromo-1-(3-bromo-5-methoxyphenyl)propan-2-one)
- 1352490-37-9(6-Chloro-3-(1-isobutyl-pyrrolidin-2-yl)-2-methyl-pyridine)
- 2411314-72-0(N-{2-4-(cyanomethyl)phenoxyethyl}but-2-ynamide)
- 1171321-50-8(Methyl1-(pyridin-3-yl)ethylamine Dihydrochloride)
- 1467061-78-4(cis-3-(4-Bromo-2-methoxyphenyl)cyclobutanol)
- 1206982-50-4((2-Ethyl-1,3-oxazol-5-yl)methanamine)
- 2137418-24-5(Pentanamide, 2-chloro-N-[(1S)-1-phenylethyl]-)
- 2580218-01-3(4-{(tert-butoxy)carbonylamino}-2-(methylsulfanyl)benzoic acid)
- 89848-41-9(N-Desalkyl Itraconazole)




